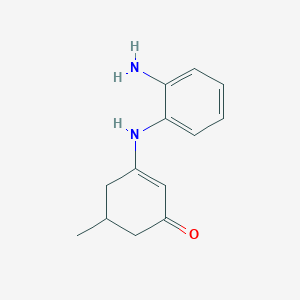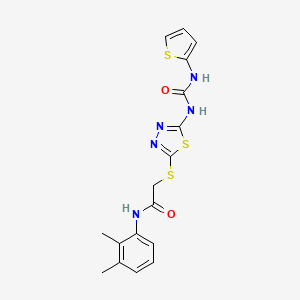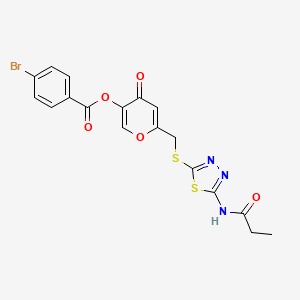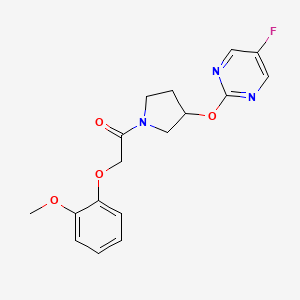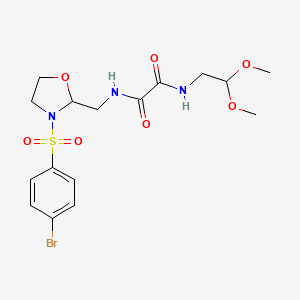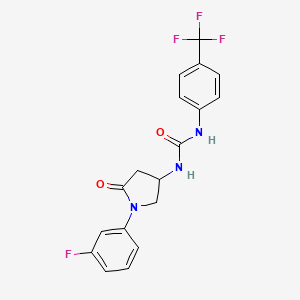
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed efficient methods for synthesizing a wide range of urea derivatives, including those structurally similar to the specified compound, showcasing their applications in creating novel chemical entities. For example, a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation offers a convenient approach to producing a variety of urea compounds with potential biological activities (Li & Chen, 2008). Additionally, the preparation of fluorophosphorus-containing pyrimidines through three-component reactions demonstrates the versatility of fluorinated compounds in synthesizing complex molecules with unique properties (Timoshenko, Markitanov, & Shermolovich, 2011).
Biological Applications
The role of orexin receptors in compulsive food consumption and binge eating has been explored using various selective antagonists, indicating the potential of urea derivatives in studying and possibly treating eating disorders (Piccoli et al., 2012). Furthermore, the stereoselective synthesis of active metabolites of kinase inhibitors highlights the critical role of urea compounds in developing targeted therapies for diseases like cancer (Chen et al., 2010).
Material Science and Sensing Technologies
In material science, urea derivatives have been utilized in creating sensors for selective ion detection, such as fluoride, demonstrating their utility in environmental monitoring and analytical chemistry (Rani et al., 2020). The development of low molecular weight hydrogelators based on urea compounds that form hydrogels with tunable physical properties further exemplifies the application of these compounds in designing new materials with specific functionalities (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2/c19-12-2-1-3-15(8-12)25-10-14(9-16(25)26)24-17(27)23-13-6-4-11(5-7-13)18(20,21)22/h1-8,14H,9-10H2,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOPOIXEXMHIHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
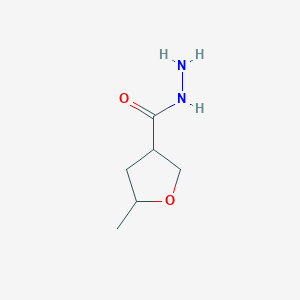
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)
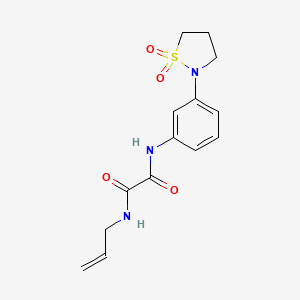
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)
